![molecular formula C12H20ClN3 B1471718 3-chloro-N-octylpyrazin-2-amine CAS No. 1554299-68-1](/img/structure/B1471718.png)
3-chloro-N-octylpyrazin-2-amine
Overview
Description
3-Chloro-N-octylpyrazin-2-amine, also known as C8Py, is a chemical compound that has been studied for its potential applications in scientific research. It is a heterocyclic organic compound composed of a pyrazine ring with a chlorine atom attached to the third position on the ring and an octyl group attached to the nitrogen atom. C8Py has been studied for its properties as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation and pain. It has also been studied for its potential applications in cancer research and as an antimicrobial agent.
Scientific Research Applications
Synthesis and Biological Activity
Pyrazine derivatives, including chloro-substituted analogs, are utilized in synthesizing compounds with potential biological activities. For example, studies have demonstrated the synthesis of pyrazine derivatives with tuberculostatic activity, indicating their potential in developing new antimicrobial agents (Foks et al., 2005). Additionally, the synthesis of pyrazolo[1,5-a]pyrimidin-7-amine derivatives highlighted their moderate anticancer activity, showcasing the potential of pyrazine derivatives in cancer research (Lu Jiu-fu et al., 2015).
Catalytic Applications
Pyrazine derivatives are also explored for their catalytic applications in chemical syntheses, such as in the aminocarbonylation of nitrogen-containing iodo-heteroaromatics. This process enables the synthesis of N-substituted nicotinamides and related compounds, which are of interest due to their potential biological importance (A. Takács et al., 2007).
Material Science and Encapsulation
In material science, pyrazine derivatives have been used for microencapsulation purposes, such as in the synthesis of amphiphilic alginate-amide derivatives for encapsulating λ-cyhalothrin, demonstrating their application in controlled release systems (J. Yang et al., 2011).
Antioxidant Properties
Research on 4-acylpyrazolone Schiff bases, structurally related to pyrazine derivatives, has shown these compounds exhibit antioxidant activities. Their tautomeric forms and structure-antioxidant activity relationships were explored, indicating the significance of pyrazine derivatives in developing antioxidant agents (Esam A. Orabi, 2018).
properties
IUPAC Name |
3-chloro-N-octylpyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN3/c1-2-3-4-5-6-7-8-15-12-11(13)14-9-10-16-12/h9-10H,2-8H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTCWGFAICIPDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1=NC=CN=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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